
Gold-196
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gold-196, also known as this compound, is a radioactive isotope of gold. It has a mass number of 196, which means it contains 79 protons and 117 neutrons in its nucleus. This isotope is not naturally occurring and must be synthesized in a laboratory setting. This compound has a half-life of approximately 6.1669 days and decays via beta decay to either Platinum-196 or Mercury-196 .
準備方法
Gold-196 is typically produced through neutron irradiation of Gold-195 in a nuclear reactor. The reaction involves the capture of a neutron by Gold-195, resulting in the formation of this compound. The reaction can be represented as follows: [ ^{195}Au + n \rightarrow ^{196}Au ]
The reaction conditions require a high neutron flux, which is typically achieved in a nuclear reactor. The irradiated gold is then processed to separate this compound from other isotopes and impurities .
化学反応の分析
Gold-196, like other isotopes of gold, can undergo various chemical reactions. These reactions include:
Oxidation: this compound can be oxidized to form gold oxides. Common oxidizing agents include oxygen and halogens.
Reduction: this compound can be reduced from its ionic forms back to its metallic state using reducing agents such as hydrogen or carbon monoxide.
Substitution: this compound can participate in substitution reactions where ligands in gold complexes are replaced by other ligands. Common reagents include thiols and phosphines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound with chlorine gas can produce gold chloride .
科学的研究の応用
Gold-196 has several scientific research applications, including:
Chemistry: this compound is used as a tracer in various chemical reactions to study reaction mechanisms and kinetics.
Biology: In biological research, this compound can be used to label biomolecules, allowing researchers to track their distribution and interactions within biological systems.
Medicine: this compound is used in radiotherapy for the treatment of certain types of cancer. Its radioactive properties allow it to target and destroy cancerous cells.
Industry: this compound is used in industrial applications such as non-destructive testing and quality control. .
作用機序
The mechanism of action of Gold-196 depends on its application. In radiotherapy, this compound emits beta particles during its decay process. These beta particles can penetrate tissues and cause damage to cancerous cells, leading to their destruction. The molecular targets and pathways involved in this process include DNA damage and the induction of apoptosis (programmed cell death) in cancer cells .
類似化合物との比較
Gold-196 can be compared with other isotopes of gold, such as Gold-197 and Gold-198. Gold-197 is the only stable isotope of gold and is naturally occurring. It does not have radioactive properties and is not used in radiotherapy. Gold-198, on the other hand, is another radioactive isotope of gold with a half-life of 2.694 days. It is also used in medical applications, particularly in brachytherapy for cancer treatment .
特性
CAS番号 |
14914-16-0 |
|---|---|
分子式 |
Au |
分子量 |
195.96657 g/mol |
IUPAC名 |
gold-196 |
InChI |
InChI=1S/Au/i1-1 |
InChIキー |
PCHJSUWPFVWCPO-BJUDXGSMSA-N |
SMILES |
[Au] |
異性体SMILES |
[196Au] |
正規SMILES |
[Au] |
Key on ui other cas no. |
14914-16-0 |
同義語 |
196Au radioisotope Au-196 radioisotope Gold-196 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


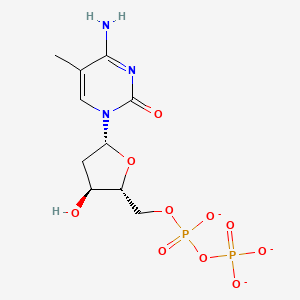
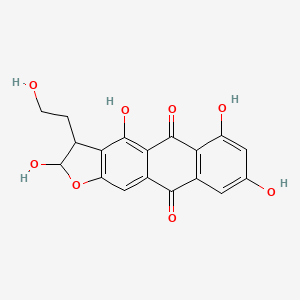
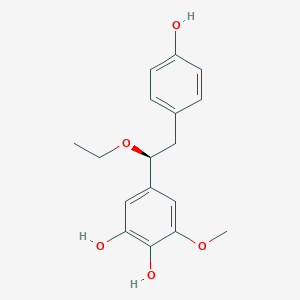

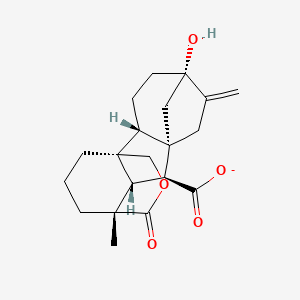


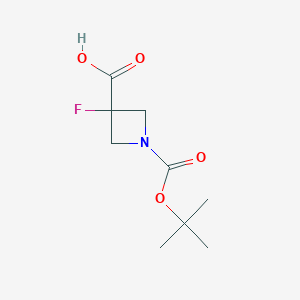


![[(2R)-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-3-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1263289.png)
![(5R)-5-tert-butyl-1-[(3S)-3-phenyl-3-(phenylthio)propyl]-2-azepanone](/img/structure/B1263291.png)

![4-tert-butyl-N-[5-[[2-oxo-2-(2-oxolanylmethylamino)ethyl]thio]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B1263294.png)
